molecular formula C14H12N2O6S B5041494 N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine

N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B5041494
M. Wt: 336.32 g/mol
InChI Key: LVQISGLPSDQDKH-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine: is an organic compound that features both nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to another phenyl ring.

    Glycine Derivatization: The attachment of the glycine moiety to the sulfonylated phenyl ring.

A common synthetic route might involve the nitration of aniline to form 2-nitroaniline, followed by sulfonylation with benzenesulfonyl chloride to form N-(2-nitrophenyl)-N-(phenylsulfonyl)aniline. Finally, the glycine moiety can be introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Reduction: N-(2-aminophenyl)-N-(phenylsulfonyl)glycine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various chemical reactions, leading to modifications of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-N-(phenylsulfonyl)alanine
  • N-(2-nitrophenyl)-N-(phenylsulfonyl)valine

Uniqueness

N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both nitro and sulfonyl functionalities are required.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-nitroanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-14(18)10-15(12-8-4-5-9-13(12)16(19)20)23(21,22)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQISGLPSDQDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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